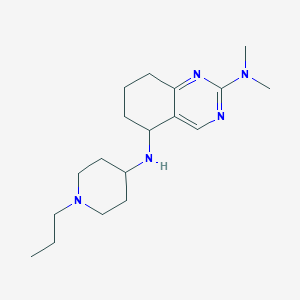![molecular formula C15H22ClN5O B6033950 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride, also known as AE-941 or Neovastat, is a naturally occurring antiangiogenic compound. It is derived from cartilage of marine fish and has been found to have potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride involves inhibition of several key angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also targets other signaling pathways involved in angiogenesis, such as the PI3K/AKT/mTOR pathway. By blocking these pathways, 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride prevents the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, anti-inflammatory effects, and immunomodulatory effects. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby promoting tumor cell death.
実験室実験の利点と制限
The advantages of using 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride in lab experiments include its potent antiangiogenic properties, which make it a potential candidate for cancer treatment. It is also a naturally occurring compound, which makes it relatively safe and non-toxic. However, its complex synthesis method may limit its availability and scalability in large-scale experiments.
将来の方向性
There are several future directions for research on 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride, including:
1. Clinical trials to evaluate its efficacy and safety in cancer treatment
2. Development of more efficient and scalable synthesis methods
3. Investigation of its potential use in combination with other cancer treatments
4. Identification of biomarkers that can predict response to 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride treatment
5. Exploration of its potential use in other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
合成法
The synthesis of 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride involves the extraction and purification of cartilage from marine fish. The cartilage is then subjected to a series of chemical and enzymatic treatments to obtain the active compound, which is further purified using chromatographic techniques.
科学的研究の応用
2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has been extensively studied for its antiangiogenic properties, which make it a potential candidate for cancer treatment. It has been shown to inhibit the growth of new blood vessels, which is essential for tumor growth and metastasis. 2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride has also been found to have anti-inflammatory and immunomodulatory effects, which further enhances its therapeutic potential.
特性
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O.ClH/c1-19-7-9-20(10-8-19)15-17-13-5-3-2-4-12(13)14(18-15)16-6-11-21;/h2-5,21H,6-11H2,1H3,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHSMBOGQKITGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isonicotinamide](/img/structure/B6033873.png)
![6-amino-2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B6033878.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6033889.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
![1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6033933.png)
![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6033944.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)
![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)